molecular formula C23H15N5O3S2 B2395419 (E)-N'-((2-(benzo[d]thiazol-2-ylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-hydroxybenzohydrazide CAS No. 369611-36-9

(E)-N'-((2-(benzo[d]thiazol-2-ylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-hydroxybenzohydrazide

Cat. No. B2395419
CAS RN: 369611-36-9
M. Wt: 473.53
InChI Key: NMTVWLABBFZVHX-ZMOGYAJESA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol-2-ylthio group, a 4H-pyrido[1,2-a]pyrimidin-3-yl group, and a 2-hydroxybenzohydrazide group. These groups suggest that the compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzo[d]thiazol-2-ylthio group might be introduced via a thiol-ene reaction, while the 4H-pyrido[1,2-a]pyrimidin-3-yl group might be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a high degree of conjugation, given the presence of multiple aromatic rings. This could potentially give it interesting optical properties .


Chemical Reactions Analysis

The compound’s reactivity would be expected to be influenced by the various functional groups present in its structure. For example, the hydrazide group might make it a good nucleophile, while the thiazole ring might make it electrophilic at certain positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups, while its melting and boiling points would be influenced by its molecular weight and shape .

Scientific Research Applications

Antidiabetic Potential

The compound’s inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) makes it a valuable candidate for antidiabetic drug development. PTP1B negatively regulates insulin and leptin signaling, and inhibiting it can enhance insulin sensitivity. Specifically, compound 3- (2- (benzo [d]thiazol-2-ylthio)acetamido)-4- methylbenzoic acid (4f) demonstrated good PTP1B inhibitory activity with an IC50 value of 11.17 μM . Additionally, it exhibited anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats.

Molecular Docking Studies

Using molecular docking algorithms, researchers have explored the binding mode of the most potent analog (4f) to the active site of PTP1B. The compound was found to bind at both the catalytic and second aryl binding sites, providing insights into its mechanism of action .

Type II Diabetes Therapeutics

Given its promising in vitro inhibitory potency and in vivo antihyperglycemic effects, compound 4f serves as a valuable lead molecule for developing acetamidobenzoic acid-based PTP1B inhibitors. These inhibitors could play a crucial role in managing Type II diabetes .

Excited-State Hydrogen Bonds and Proton Transfers

While not directly related to diabetes, it’s worth noting that the compound’s properties may also impact excited-state hydrogen bonds and proton transfers. Solvent polarity affects these interactions, and understanding them could have broader implications in photochemistry and photophysics .

Drug Design and Discovery

Researchers continue to explore the compound’s potential as a scaffold for designing novel drugs. Its unique structure and inhibitory activity against PTP1B make it an attractive starting point for further optimization and drug development .

Structural Modifications and Beyond

Scientists may investigate structural modifications of this compound to enhance its selectivity, bioavailability, and pharmacokinetic properties. Additionally, exploring its effects on other signaling pathways beyond diabetes could reveal new therapeutic applications.

Safety and Hazards

Without specific studies, it’s hard to predict the safety and hazards associated with this compound. As with any new compound, it would need to be thoroughly tested for toxicity and other potential hazards before it could be used safely .

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a new drug or material .

properties

IUPAC Name

N-[(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylideneamino]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5O3S2/c29-17-9-3-1-7-14(17)20(30)27-24-13-15-21(26-19-11-5-6-12-28(19)22(15)31)33-23-25-16-8-2-4-10-18(16)32-23/h1-13,29H,(H,27,30)/b24-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTVWLABBFZVHX-ZMOGYAJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(N=C3C=CC=CN3C2=O)SC4=NC5=CC=CC=C5S4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(N=C3C=CC=CN3C2=O)SC4=NC5=CC=CC=C5S4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-((2-(benzo[d]thiazol-2-ylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-hydroxybenzohydrazide

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